Cyclopentane-13C

Catalog No.
S1938115
CAS No.
286425-38-5
M.F
C5H10
M. Wt
71.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane-13C

CAS Number

286425-38-5

Product Name

Cyclopentane-13C

IUPAC Name

(113C)cyclopentane

Molecular Formula

C5H10

Molecular Weight

71.13 g/mol

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1+1

InChI Key

RGSFGYAAUTVSQA-OUBTZVSYSA-N

SMILES

C1CCCC1

Canonical SMILES

C1CCCC1

Isomeric SMILES

C1CC[13CH2]C1

Cyclopentane-13C is a stable isotopic variant of cyclopentane, where one of the carbon atoms in the cyclopentane molecule is replaced with the carbon-13 isotope. The molecular formula for cyclopentane is C5H10, and its structure consists of a five-membered ring of carbon atoms, which is characterized by a non-planar conformation due to angle strain. The inclusion of carbon-13 allows for enhanced analytical capabilities, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, making it valuable for studying molecular dynamics and interactions in various chemical environments .

Similar to those of its non-isotopic counterpart. Notably, it can undergo:

  • Hydrogenation: Cyclopentane-13C can be hydrogenated to form saturated hydrocarbons under specific conditions.
  • Halogenation: It can react with halogens to form halogenated derivatives.
  • Cycloaddition Reactions: Cyclopentane derivatives can participate in cycloaddition reactions, forming more complex cyclic structures .

These reactions are often studied using carbon-13 NMR spectroscopy to track the behavior of the isotopic carbon during transformations.

While cyclopentane itself does not exhibit significant biological activity, its derivatives have been investigated for various applications. Some cyclopentane-based compounds have shown potential as:

  • Pharmaceutical intermediates: Certain derivatives are explored for their efficacy as drug candidates.
  • Biological probes: Cyclopentane derivatives can serve as molecular probes in biological studies due to their unique structural properties .

Cyclopentane-13C can be synthesized through several methods:

  • Chemical Synthesis: This involves the reaction of 1,3-butadiene with a suitable reagent under controlled conditions to form cyclopentane-13C.
  • Isotopic Exchange Reactions: This method utilizes existing cyclopentane and introduces carbon-13 through exchange reactions with labeled reagents.
  • Decarboxylation of Cyclopentanecarboxylic Acid: This method involves heating cyclopentanecarboxylic acid to remove carbon dioxide and yield cyclopentane-13C .

Cyclopentane-13C has several applications across different fields:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used in NMR studies to analyze molecular structures and dynamics due to its distinct spectral characteristics.
  • Research in Organic Chemistry: Its isotopic labeling aids in tracing reaction mechanisms and understanding complex organic reactions.
  • Material Science: Cyclopentane derivatives are explored for their potential use in creating novel materials with unique properties .

Studies involving cyclopentane-13C often focus on its interactions within complex systems. For example:

  • NMR Studies: The unique chemical shifts observed in carbon-13 NMR spectra provide insights into the molecular environment and interactions within various compounds.
  • Reactivity Studies: Investigations into how cyclopentane-13C interacts with other reagents help elucidate reaction pathways and mechanisms .

These studies enhance the understanding of how isotopic labeling influences reactivity and stability.

Several compounds share structural similarities with cyclopentane, including:

Compound NameMolecular FormulaKey Features
CyclobutaneC4H8Four-membered ring; higher angle strain than cyclopentane.
HexaneC6H14Straight-chain alkane; larger size and different reactivity.
CyclohexaneC6H12Six-membered ring; more stable due to lower angle strain.
MethylcyclobutaneC5H10Methyl-substituted four-membered ring; different steric properties.
1-PenteneC5H10Linear alkene; differing reactivity due to double bond presence.

Cyclopentane-13C stands out due to its unique isotopic labeling, which enhances analytical capabilities without altering the fundamental chemical properties of the compound itself. Its applications in spectroscopy and organic synthesis make it a valuable compound for research purposes .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

(~13~C)Cyclopentane

Dates

Modify: 2024-02-18

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